LogP Differentiation: 6- vs. 8-Carboxylate Methyl Ester Isomer
The predicted LogP of Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 868362-22-5) is 0.51590, whereas the 8-carboxylate regioisomer (CAS 1259224-04-8) has a predicted LogP of 0.66 . This represents a ~28% increase in computed lipophilicity for the 8-substituted isomer. Both compounds share identical molecular formula (C₈H₇N₃O₂) and molecular weight (177.16 g/mol), making LogP the key differentiating property for reversed-phase chromatographic retention and predictive ADME modeling.
| Evidence Dimension | Predicted LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.51590 (CAS 868362-22-5) |
| Comparator Or Baseline | LogP = 0.66 for Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS 1259224-04-8) |
| Quantified Difference | ΔLogP ≈ +0.144 (~28% higher lipophilicity for 8-carboxylate isomer) |
| Conditions | Computed LogP values from ChemSRC database; both compounds share C₈H₇N₃O₂, MW 177.16, PSA 56.49 Ų |
Why This Matters
In reversed-phase HPLC method development and predictive ADME modeling, a LogP difference of ~0.14 units translates to measurably distinct retention times and may alter predicted membrane permeability, making these isomers non-substitutable in SAR campaigns.
